molecular formula C21H21NO4S B2938773 3-(benzenesulfonyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide CAS No. 1351643-38-3

3-(benzenesulfonyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide

Cat. No.: B2938773
CAS No.: 1351643-38-3
M. Wt: 383.46
InChI Key: SVKYULAUFXGUAR-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a benzenesulfonyl group at the 3-position and a 2-hydroxy-2-(naphthalen-1-yl)ethyl moiety at the N-terminus. This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic stacking and hydrogen bonding are critical .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c23-20(19-12-6-8-16-7-4-5-11-18(16)19)15-22-21(24)13-14-27(25,26)17-9-2-1-3-10-17/h1-12,20,23H,13-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKYULAUFXGUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(benzenesulfonyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide typically involves the reaction of benzenesulfonyl chloride with N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The benzenesulfonyl and amide groups are susceptible to hydrolysis under specific conditions:

Reaction Type Conditions Products Source
Acidic HydrolysisHCl (6M), reflux, 12 hrsBenzenesulfonic acid + 3-aminopropanoic acid derivative + naphthalen-1-ethanol
Basic HydrolysisNaOH (2M), 80°C, 6 hrsSodium benzenesulfonate + 3-hydroxypropanamide + naphthalen-1-ethoxide
  • Mechanism : The benzenesulfonyl group stabilizes intermediates via resonance, while the amide undergoes nucleophilic attack by water or hydroxide ions .

Oxidation of the Hydroxyethyl Group

The secondary alcohol in the hydroxyethyl chain can be oxidized to a ketone:

Oxidizing Agent Conditions Product Source
Pyridinium chlorochromateDichloromethane, RT, 2 hrs3-(Benzenesulfonyl)-N-[2-oxo-2-(naphthalen-1-yl)ethyl]propanamide
Jones reagent (CrO3/H2SO4)Acetone, 0°C, 30 minSame as above
  • Key Insight : Steric hindrance from the naphthalene ring slows oxidation kinetics compared to simpler alcohols .

Nucleophilic Substitution at the Sulfonyl Group

The benzenesulfonyl group participates in nucleophilic aromatic substitution (NAS):

Nucleophile Conditions Product Source
NH3 (gas)DMF, 100°C, 24 hrs3-(Phenylsulfonamido)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide
ThiophenolK2CO3, DMSO, 80°C, 8 hrs3-(Phenylthio)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide
  • Regioselectivity : Electron-withdrawing benzenesulfonyl groups direct nucleophiles to para positions .

Amide Coupling and Functionalization

The propanamide backbone can undergo further derivatization:

Reagent Conditions Product Source
T3P (Propylphosphonic anhydride)DCM, RT, 4 hrsPeptide-conjugated derivatives via amide bond formation
LiAlH4THF, reflux, 3 hrsReduced to 3-(benzenesulfonyl)propanamine derivative
  • Applications : T3P-mediated couplings are efficient for generating bioactive analogs with minimal racemization .

Electrophilic Aromatic Substitution (EAS) on Naphthalene

The naphthalene ring undergoes EAS at the 1- and 4-positions:

Reaction Conditions Product Source
NitrationHNO3/H2SO4, 0°C, 1 hrNitro-substituted naphthalene derivative
SulfonationH2SO4, 50°C, 4 hrsNaphthalene-1-sulfonic acid adduct
  • Regiochemical Outcome : The hydroxyethyl group exerts minimal steric or electronic influence on EAS regioselectivity .

Demethylation and Protecting Group Strategies

While the compound lacks methyl ethers, analogous sulfonamides undergo demethylation:

Reagent Conditions Application Source
BBr3DCM, -78°C to RT, 6 hrsCleavage of methyl esters or ethers in related compounds

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The naphthalene moiety can also interact with hydrophobic pockets in proteins, enhancing the binding affinity of the compound.

Comparison with Similar Compounds

Propanamide Derivatives with Naphthalene Moieties

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ():
    This naproxen-tryptamine hybrid shares the propanamide backbone and naphthalene moiety but differs in substituents: a 6-methoxynaphthalen-2-yl group and an indole-ethyl chain. The methoxy group enhances solubility, while the indole moiety may confer serotonin receptor affinity. In contrast, the target compound’s benzenesulfonyl group could improve metabolic stability and selectivity for sulfonamide-sensitive targets .

  • AZD3199 (): A β2-adrenoceptor agonist with a naphthalene-ethoxy-propanamide structure. While both compounds feature naphthalene and propanamide, AZD3199’s ethoxy linker and diethylamino groups optimize bronchodilator activity. The target compound’s hydroxyethyl group may instead facilitate hydrogen bonding in enzyme inhibition .

Antioxidant Propanamide Derivatives

  • 3-((4-Methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide (36) (): This hydrazide derivative exhibits 1.35-fold higher DPPH radical scavenging activity than ascorbic acid. The naphthalene moiety enhances lipophilicity, aiding membrane penetration. The target compound’s benzenesulfonyl group may reduce antioxidant efficacy compared to hydrazides but could improve stability in oxidative environments .

Sulfonyl-Containing Propanamides

  • Bicalutamide-Related Substance A ():
    A propanamide with a phenylsulfonyl group, similar to the target compound. The sulfonyl group in both compounds likely influences binding to androgen receptors or sulfonamide-sensitive enzymes. However, the target’s naphthalene-hydroxyethyl chain may confer distinct steric and electronic effects, altering target specificity .

Structural and Functional Analysis

Impact of Substituents on Bioactivity

  • Benzenesulfonyl vs. Methoxy Groups : The benzenesulfonyl group in the target compound may enhance metabolic stability and enzyme inhibition compared to methoxy-substituted analogs (e.g., naproxen derivatives) but could reduce solubility .
  • Hydroxyethyl vs.

Pharmacokinetic Considerations

  • Lipophilicity : The naphthalene ring increases logP values, favoring blood-brain barrier penetration in neuroactive compounds (e.g., AZD3199) but may require formulation optimization for the target compound .
  • Metabolic Stability : Sulfonyl groups (target compound, bicalutamide analogs) resist oxidative metabolism better than ester or hydrazide groups, suggesting longer half-lives .

Biological Activity

The compound 3-(benzenesulfonyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which indicates the presence of a benzenesulfonyl group and a naphthalenyl moiety attached to a propanamide backbone. The molecular formula is C18H21N1O3SC_{18}H_{21}N_{1}O_{3}S, highlighting the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Structural Representation

ComponentDescription
Molecular Formula C18H21N1O3SC_{18}H_{21}N_{1}O_{3}S
Molecular Weight 341.43 g/mol
Functional Groups Benzenesulfonyl, Hydroxyl, Amide

Research indicates that compounds with similar structures often exhibit biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors of various enzymes, including histone deacetylases (HDACs), which play a crucial role in gene expression regulation and cancer cell proliferation .
  • Antiproliferative Effects : Studies have shown that related compounds can induce apoptosis in tumor cells by disrupting cellular signaling pathways .
  • Antiviral Activity : Some derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are critical in the treatment of viral infections such as HIV .

Anticancer Activity

A study investigating the anticancer properties of structurally related compounds demonstrated that they could inhibit the growth of various cancer cell lines by promoting apoptosis and cell cycle arrest . The compound's ability to interact with key proteins involved in cancer progression suggests potential therapeutic applications.

Antimicrobial Properties

Certain derivatives have shown promising antimicrobial activity against various pathogens. For instance, compounds with similar naphthalene structures have been documented to possess antifungal and antibacterial properties .

Case Study 1: Anticancer Efficacy

In a study published in 2021, researchers evaluated the effects of a related compound on human breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound, suggesting its potential as an anticancer agent .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral efficacy of naphthalene-based compounds against HIV. The results highlighted that specific structural modifications could enhance binding affinity to reverse transcriptase, making it a promising candidate for further development as an NNRTI .

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